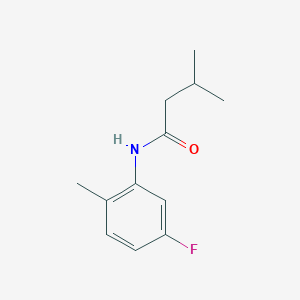![molecular formula C14H24N2O2 B7514130 1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514130.png)
1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one, also known as CPP, is a chemical compound commonly used in scientific research. CPP has been shown to enhance the delivery of various molecules, including drugs and DNA, across cell membranes, making it a valuable tool in the study of cellular processes and drug development.
Mecanismo De Acción
1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one works by forming a complex with the molecule it is transporting, allowing it to pass through the cell membrane. This occurs through a process known as endocytosis, where the 1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one-molecule complex is taken up by the cell and transported to the desired location.
Biochemical and physiological effects:
1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one has been shown to have minimal toxicity and does not induce an immune response in vivo. It has been shown to enhance the delivery of molecules to various tissues, including the brain, liver, and lungs. 1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one has also been shown to improve the stability of the molecules it transports, increasing their effectiveness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one in lab experiments has several advantages, including its ability to enhance the delivery of various molecules across cell membranes, its low toxicity, and its ability to improve the stability of transported molecules. However, 1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one can be expensive and may not be effective for all molecules or cell types.
Direcciones Futuras
There are several potential future directions for the use of 1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one in scientific research. These include the development of new 1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one derivatives with improved transport properties, the investigation of 1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one in the delivery of larger molecules such as proteins, and the use of 1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one in the development of novel cancer treatments and gene therapies. Additionally, the use of 1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one in combination with other delivery methods, such as liposomes or nanoparticles, may further enhance its effectiveness.
Métodos De Síntesis
1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one can be synthesized through a multi-step process involving the reaction of cyclopentanone with piperazine, followed by acylation with 2-methylpropanoyl chloride. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one has been extensively used in scientific research to improve the delivery of various molecules across cell membranes. This includes the delivery of drugs, peptides, and nucleic acids, such as siRNA and plasmid DNA. 1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one has also been used in the development of gene therapy and cancer treatments.
Propiedades
IUPAC Name |
1-[4-(cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-11(2)13(17)15-7-9-16(10-8-15)14(18)12-5-3-4-6-12/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXUIKRCKJRPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-bromopyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514059.png)
![Cyclopropyl-[4-(3-methylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514061.png)
![N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514067.png)
![Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514075.png)
![2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B7514076.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514078.png)

![Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514112.png)

![(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid](/img/structure/B7514128.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(4-ethoxyphenyl)methanone](/img/structure/B7514132.png)


![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)